Absolute Stereochemistry & Chiral Purity: (S)-Configuration Confirmed vs. (R)-Enantiomer
The absolute configuration of (S)-3-(indol-3-yl)-2-oxobutyrate has been unequivocally determined to be the (S)-enantiomer through chemical correlation studies [1]. This is in direct contrast to the (R)-enantiomer, which is a product of a separate NAD+-dependent oxidation reaction catalyzed by EC 1.1.1.397 [2]. The chiral center is at the C3 position, with the specific SMILES notation C[C@H](C(=O)C(=O)[O-])c1cnc2ccccc12 defining the stereochemistry [1].
| Evidence Dimension | Absolute Configuration & Enzymatic Origin |
|---|---|
| Target Compound Data | (S)-configuration; product of indolepyruvate C-methyltransferase (EC 2.1.1.47) |
| Comparator Or Baseline | (R)-3-(indol-3-yl)-2-oxobutyrate; product of (2S,3R)-2-hydroxy-3-(indol-3-yl)butanoate oxidation (EC 1.1.1.397) |
| Quantified Difference | Distinct biosynthetic pathways and enantiomeric forms; (S)-form is a direct methylated product, while (R)-form is an oxidation product. |
| Conditions | Enzymatic reactions in *Streptomyces griseus* cell-free extracts; chemical correlation studies. |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for studies on indolmycin biosynthesis, chiral chromatography method development, or any investigation where stereospecific activity is a variable.
- [1] Hornemann, U., et al. (1970). Demonstration of a C-methylating enzyme in cell free extracts of indolmycin-producing Streptomyces griseus. *Biochemical and Biophysical Research Communications*, 39(4), 728-734. View Source
- [2] KEGG Enzyme: EC 1.1.1.397. (n.d.). Kyoto Encyclopedia of Genes and Genomes. View Source
